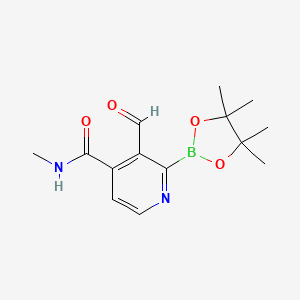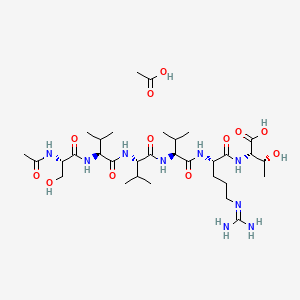
Lenalidomide-5'-CO-C3-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5’-CO-C3-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. It is widely used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide-5’-CO-C3-acid retains many of these properties and is of significant interest in both research and clinical settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-5’-CO-C3-acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of potassium carbonate in dimethylformamide (DMF) to form the desired product .
Industrial Production Methods
Industrial production of lenalidomide-5’-CO-C3-acid follows similar synthetic routes but is optimized for higher yields and purity. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent composition. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-5’-CO-C3-acid undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Aplicaciones Científicas De Investigación
Lenalidomide-5’-CO-C3-acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating hematological malignancies and solid tumors.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Lenalidomide-5’-CO-C3-acid exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances T cell activation.
Anti-angiogenesis: Inhibits the formation of new blood vessels by blocking angiogenic factors.
Cytotoxicity: Induces apoptosis in malignant cells by modulating various signaling pathways, including the cullin ring E3 ubiquitin ligase complex.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide analogue with similar but more potent effects.
Lenalidomide: The direct precursor, widely used in clinical settings.
Uniqueness
Lenalidomide-5’-CO-C3-acid is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its efficacy and reduce its toxicity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H19N3O6 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14(2-1-3-16(24)25)19-11-4-5-12-10(8-11)9-21(18(12)27)13-6-7-15(23)20-17(13)26/h4-5,8,13H,1-3,6-7,9H2,(H,19,22)(H,24,25)(H,20,23,26) |
Clave InChI |
KLMKBETYBOHWKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)




![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)





